1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound that has garnered significant interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves several steps, typically starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carbon disulfide to form benzimidazole-2-thione.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has explored its potential as an antifungal, antibacterial, and anticancer agent, owing to its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets in biological systems. The difluoromethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function. The benzimidazole core can bind to nucleic acids and enzymes, modulating their activity. These interactions can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group and is used in agrochemicals.
1-(Trifluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione: The trifluoromethyl analog has different chemical properties and reactivity due to the presence of an additional fluorine atom.
Benzimidazole-2-thione derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917876-70-1 |
---|---|
Molekularformel |
C9H8F2N2S |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C9H8F2N2S/c1-12-6-4-2-3-5-7(6)13(8(10)11)9(12)14/h2-5,8H,1H3 |
InChI-Schlüssel |
LXQDLXLCXCKJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C1=S)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.